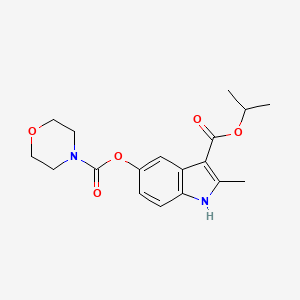
propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate, or P2MMCI for short, is a compound that has been studied for its potential applications in medicinal chemistry and drug discovery. P2MMCI is a member of the indole family, which includes compounds such as indomethacin and ibuprofen. P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect.
Wissenschaftliche Forschungsanwendungen
P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect. P2MMCI has been studied for its ability to inhibit the production of pro-inflammatory cytokines and to modulate the immune response. It has also been studied for its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria.
Wirkmechanismus
P2MMCI has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory prostaglandins and is involved in the pathogenesis of various diseases, including pain and inflammation. By inhibiting COX-2, P2MMCI is able to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis. By inhibiting 5-LOX, P2MMCI is able to reduce inflammation, pain, and fever in humans.
Biochemical and Physiological Effects
P2MMCI has been shown to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to inhibit the growth of cancer cells and to inhibit the growth of bacteria. P2MMCI has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). P2MMCI has also been shown to reduce the production of leukotrienes, which are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using P2MMCI in laboratory experiments include its ability to reduce inflammation, pain, and fever in humans, its ability to inhibit the growth of cancer cells and to inhibit the growth of bacteria, and its ability to reduce the production of pro-inflammatory cytokines and leukotrienes. However, there are some limitations to using P2MMCI in laboratory experiments, including the fact that it is not a highly potent compound and that it has a relatively short half-life.
Zukünftige Richtungen
The potential future directions of research into P2MMCI include further studies into its potential to act as a prodrug and its potential to reduce inflammation, pain, and fever in humans. In addition, further research could be conducted into its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria. Furthermore, further studies could be conducted into its potential to reduce the production of pro-inflammatory cytokines and leukotrienes. Finally, further research could be conducted into its potential to reduce the production of other pro-inflammatory mediators, such as histamine and prostaglandins.
Synthesemethoden
P2MMCI is synthesized using a two-step process that involves the reaction of indole-3-carboxaldehyde with morpholine-4-carbonyloxypropane in the presence of a base catalyst. The first step involves the condensation of the two reactants to form the desired product, P2MMCI. The second step involves the deprotection of the P2MMCI to yield the active form of the compound.
Eigenschaften
IUPAC Name |
(2-methyl-3-propan-2-yloxycarbonyl-1H-indol-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)24-17(21)16-12(3)19-15-5-4-13(10-14(15)16)25-18(22)20-6-8-23-9-7-20/h4-5,10-11,19H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOZIIQNHMHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropoxycarbonyl)-2-methyl-1H-indol-5-yl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6503174.png)
![1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B6503181.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)
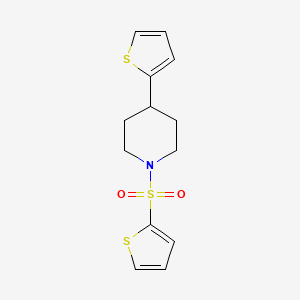
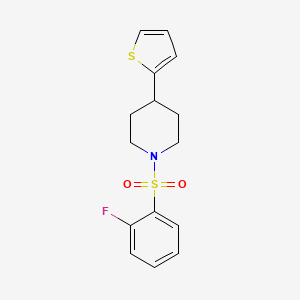
![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)
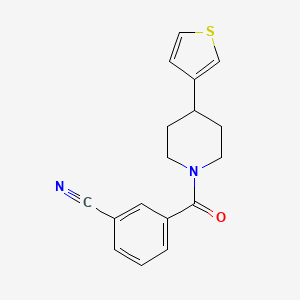
![2-(2-fluorophenoxy)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503230.png)
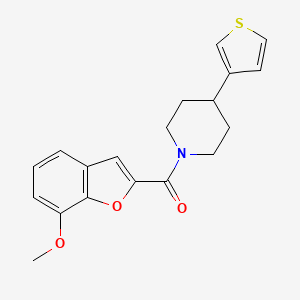
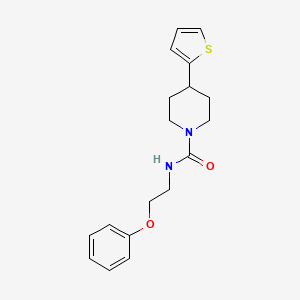
![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)